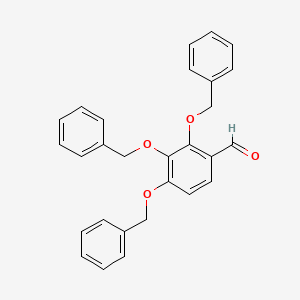

2,3,4-Tribenzyloxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4-Tribenzyloxybenzaldehyde is a useful research compound. Its molecular formula is C28H24O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Intermediate

2,3,4-Tribenzyloxybenzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in the development of drugs targeting conditions such as cardiovascular diseases and neurological disorders. Notably, it serves as a precursor for synthesizing calcium channel blockers, which are crucial in treating hypertension and angina .

Case Study: Synthesis of Calcium Channel Blockers

- Objective: To synthesize novel calcium channel blockers using this compound.

- Method: The compound undergoes formylation reactions to introduce functional groups necessary for biological activity.

- Results: The synthesized compounds exhibited significant activity in reducing calcium influx in cardiac tissues, indicating potential therapeutic effects against heart diseases.

Organic Synthesis

The compound is also employed as a versatile building block in organic synthesis. Its structure allows for various transformations that can yield complex molecules used in drug discovery and material science.

Applications in Organic Synthesis:

- Building Block for Natural Products: It can be transformed into flavonoids and other bioactive natural products through multi-step synthetic routes.

- Synthesis of Fluorescent Probes: The compound's derivatives are utilized to create fluorescent probes for biological imaging applications.

Table 1: Key Transformations of this compound

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Formylation | Vilsmeier-Haack reaction | Aldehyde derivatives |

| Reduction | Catalytic hydrogenation | Alcohol derivatives |

| Alkylation | SNAr reaction with alkyl halides | Alkylated products |

| Coupling | Suzuki or Heck coupling | Biaryl compounds |

Recent studies have explored the biological activities of compounds derived from this compound. These investigations focus on its potential anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

- Objective: To evaluate the anticancer properties of derivatives synthesized from this compound.

- Method: In vitro assays were conducted using various cancer cell lines.

- Results: Certain derivatives demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting their potential as lead compounds for further development .

特性

分子式 |

C28H24O4 |

|---|---|

分子量 |

424.5 g/mol |

IUPAC名 |

2,3,4-tris(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C28H24O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |

InChIキー |

JKIQPWKJTFHYFF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。